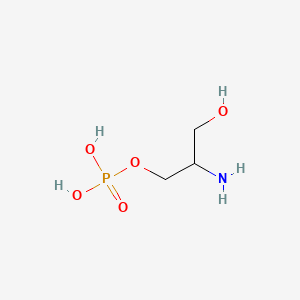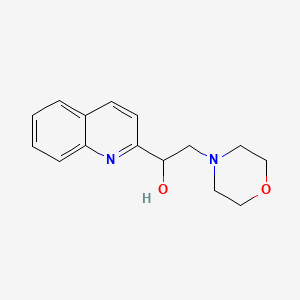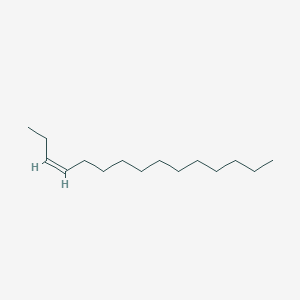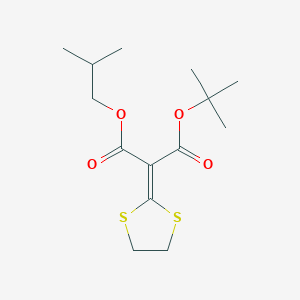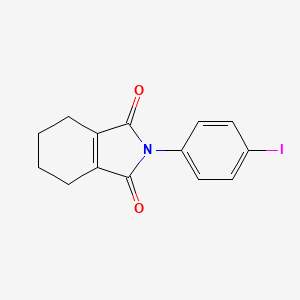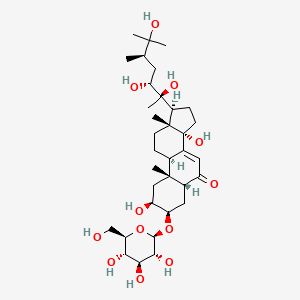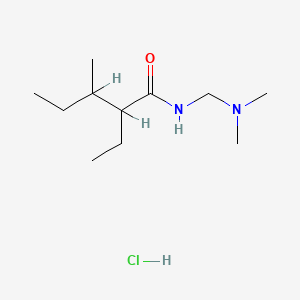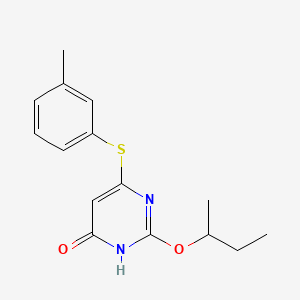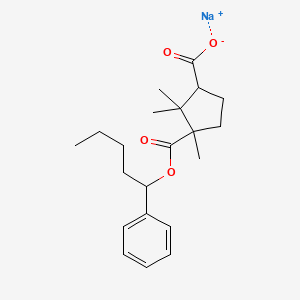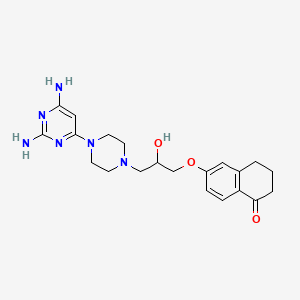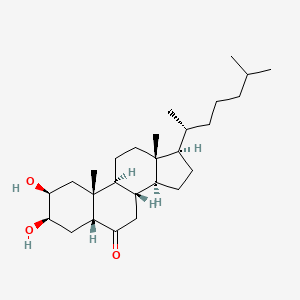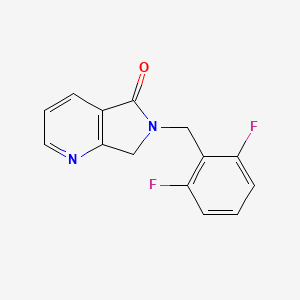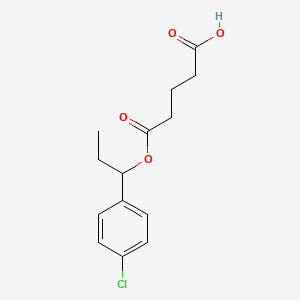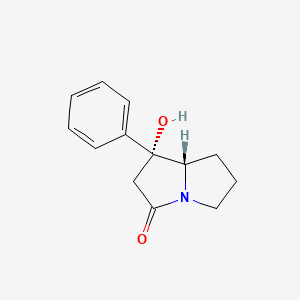
3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, cis- is a heterocyclic compound with the molecular formula C13H15NO2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, cis- typically involves the hydrogenation of pyrrolizin-3-ones. This process can be carried out in the presence of heterogeneous catalysts, achieving good diastereoselectivity depending on the catalysts and solvents used . The reaction conditions are crucial for obtaining the desired cis-configuration of the compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of hydrogenation and the use of appropriate catalysts and solvents can be scaled up for industrial applications. The choice of catalysts and reaction conditions would be optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, cis- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: Various substitution reactions can occur, particularly at the phenyl ring, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for various applications.
Applications De Recherche Scientifique
3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, cis- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a subject of interest in studies related to enzyme inhibition and receptor binding.
Industry: Used in the synthesis of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, cis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrolizinone derivatives and related heterocyclic compounds. Examples include:
- Pyrrolizidin-3-one derivatives
- Pyrrolopyrazine derivatives
Uniqueness
What sets 3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, cis- apart is its specific configuration and the presence of the hydroxy and phenyl groups. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
135521-71-0 |
|---|---|
Formule moléculaire |
C13H15NO2 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
(1R,8S)-1-hydroxy-1-phenyl-5,6,7,8-tetrahydro-2H-pyrrolizin-3-one |
InChI |
InChI=1S/C13H15NO2/c15-12-9-13(16,10-5-2-1-3-6-10)11-7-4-8-14(11)12/h1-3,5-6,11,16H,4,7-9H2/t11-,13+/m0/s1 |
Clé InChI |
MBHDVQFYBHHHEQ-WCQYABFASA-N |
SMILES isomérique |
C1C[C@H]2[C@@](CC(=O)N2C1)(C3=CC=CC=C3)O |
SMILES canonique |
C1CC2C(CC(=O)N2C1)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


